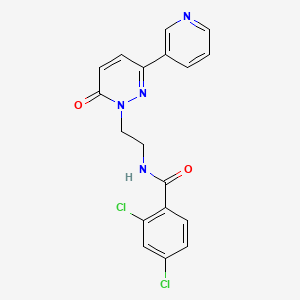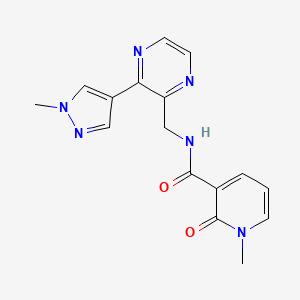
1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and reactivity. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is functionalized with a sulfonyl group attached to a chlorinated benzene ring bearing an isocyanate group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the reduction of quinoline using hydrogenation methods or by employing catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions.
Sulfonylation: The tetrahydroquinoline core is then sulfonylated using chlorosulfonic acid or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.
Introduction of the Chlorinated Benzene Ring: This step involves the coupling of the sulfonylated tetrahydroquinoline with 4-chloro-3-nitrobenzene, followed by reduction of the nitro group to an amine.
Isocyanate Formation: Finally, the amine group is converted to an isocyanate using phosgene or triphosgene under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The chlorinated benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Ureas, Carbamates, and Thiocarbamates: Formed from nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.
科学的研究の応用
1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions. The isocyanate group can form stable adducts with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the isocyanate group, resulting in different reactivity and applications.
1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline:
1-(4-Chloro-3-aminobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline: Features an amine group, which can be further functionalized or used in different synthetic pathways.
Uniqueness
1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the isocyanate and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound for developing new materials and bioactive molecules.
特性
IUPAC Name |
1-(4-chloro-3-isocyanatophenyl)sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-14-8-7-13(10-15(14)18-11-20)23(21,22)19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPJCNFXFDDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813457.png)


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813462.png)
![2-[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2813463.png)


![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide](/img/structure/B2813472.png)


![N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B2813475.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2813479.png)
